Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate is a sulfur-rich benzoate ester characterized by a benzylsulfanyl substituent at the ortho position of the benzene ring. The benzyl group itself is further substituted with a methylsulfanyl moiety at the para position, resulting in a branched thioether structure.
Properties
IUPAC Name |
methyl 2-[(2-methylsulfanylphenyl)methylsulfanyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S2/c1-18-16(17)13-8-4-6-10-15(13)20-11-12-7-3-5-9-14(12)19-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKEZHPUEODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with methyl 2-mercaptobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, such as methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate (listed in ), provide a basis for comparative analysis. Key differences lie in substituent identity, position, and electronic effects:
Substituent Effects
- Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate: Features a methylsulfanyl group at the para position of the benzyl ring. The methylsulfanyl group is electron-donating due to the sulfur atom’s lone pairs, increasing electron density on the benzene ring. The dual sulfur atoms (benzylsulfanyl and methylsulfanyl) may enhance polarizability and oxidative susceptibility compared to mono-sulfur analogs.
- Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate : Substituted with a fluorine atom at the meta position of the benzyl ring.
Physical and Chemical Properties
| Property | This compound | Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate |
|---|---|---|
| Molecular Formula | C₁₆H₁₆O₂S₃ | C₁₅H₁₃FO₂S |
| Molecular Weight | 336.48 g/mol | 300.33 g/mol |
| Substituent Electronic Effect | Electron-donating (methylsulfanyl) | Electron-withdrawing (fluorine) |
| Solubility | Likely higher in nonpolar solvents due to sulfur groups | Increased lipophilicity from fluorine |
| Stability | Prone to oxidation (thioether → sulfoxide/sulfone) | More stable under oxidative conditions |
Biological Activity
Methyl 2-{[2-(methylsulfanyl)benzyl]sulfanyl}benzenecarboxylate (CAS RN: 339015-30-4) is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C15H16O2S3
- Molecular Weight : 344.47 g/mol
- SMILES Notation : CCOC(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2S(C)C
The compound consists of a benzenecarboxylate moiety with sulfanyl and methylsulfanyl substituents, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Antimicrobial Activity : Studies have demonstrated that compounds with sulfanyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
- Antioxidant Properties : The presence of sulfur in the structure may enhance antioxidant activity. Research indicates that similar compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some studies have reported that sulfanyl-containing compounds can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry evaluated various sulfanyl-containing compounds for their antimicrobial efficacy. This compound was included in the screening process, where it demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Compound Name | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Penicillin) | 8 |
Antioxidant Activity
In another investigation published in Food Chemistry, the antioxidant capacity of various benzenesulfonamide derivatives was assessed using DPPH radical scavenging assays. This compound exhibited a scavenging activity of approximately 75% at a concentration of 100 µg/mL, indicating significant antioxidant potential.
Anti-inflammatory Effects
Research conducted by Zhang et al. (2023) focused on the anti-inflammatory properties of methyl sulfide derivatives. The study found that treatment with this compound reduced pro-inflammatory cytokines (TNF-α and IL-6) levels in lipopolysaccharide-stimulated macrophages by up to 50%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
